molecular formula C22H16F3N5O3 B15009201 N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B15009201
M. Wt: 455.4 g/mol
InChI Key: ALQJGQIRIIMVRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C22H16F3N5O3

Molecular Weight

455.4 g/mol

IUPAC Name

N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C22H16F3N5O3/c1-33-15-9-5-8-14(10-15)20(31)27-28-21(32)17-12-19-26-16(13-6-3-2-4-7-13)11-18(22(23,24)25)30(19)29-17/h2-12H,1H3,(H,27,31)(H,28,32)

InChI Key

ALQJGQIRIIMVRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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